2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a cyclopentyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a cyclopentyl-substituted pyrazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Another chloroacetamide derivative with different substituents.
Cyclopentylpyrazole derivatives: Compounds with similar pyrazole rings but different functional groups.
Uniqueness
2-chloro-N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]acetamide is unique due to its specific combination of a chloro group, a cyclopentyl group, and a pyrazole ring
Properties
IUPAC Name |
2-chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-7-11(16)13-8-10-5-6-14-15(10)9-3-1-2-4-9/h5-6,9H,1-4,7-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIJEBWVVZBJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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